molecular formula C14H16O3 B12530372 Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate CAS No. 740816-18-6

Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate

Cat. No.: B12530372
CAS No.: 740816-18-6
M. Wt: 232.27 g/mol
InChI Key: ZTASFEYGZHVNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by its unique structure, which includes a formyl group attached to a phenyl ring, a methyl group, and an ethyl ester moiety. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a substituted benzene ring followed by esterification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate largely depends on its interaction with biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester moiety can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may further interact with biological targets .

Comparison with Similar Compounds

  • 3-Formylphenylboronic Acid
  • 4-Formylphenylboronic Acid
  • N-(4-Bromo-2-formylphenyl)acetamide

Comparison: Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate is unique due to its combination of a formyl group, a phenyl ring, and an ester moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while 3-formylphenylboronic acid and 4-formylphenylboronic acid are primarily used in Suzuki-Miyaura coupling reactions, this compound finds broader applications in both chemical synthesis and biological studies .

Properties

CAS No.

740816-18-6

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate

InChI

InChI=1S/C14H16O3/c1-3-17-14(16)9-11(2)8-12-6-4-5-7-13(12)10-15/h4-7,9-10H,3,8H2,1-2H3

InChI Key

ZTASFEYGZHVNCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)CC1=CC=CC=C1C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.